
2-Cyclopropyl-5-(2-ethylpiperidin-1-yl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-5-(2-ethylpiperidin-1-yl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the oxadiazole family, which is known for its diverse pharmacological activities. In
作用机制
The mechanism of action of 2-Cyclopropyl-5-(2-ethylpiperidin-1-yl)-1,3,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and inflammation. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of compounds that play a role in inflammation. Additionally, this compound has been found to inhibit the activity of the protein kinase B (Akt), which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, a process of programmed cell death, which is an important mechanism for controlling the growth and spread of cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes for the metastasis of cancer. In animal studies, this compound has been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines.
实验室实验的优点和局限性
The advantages of using 2-Cyclopropyl-5-(2-ethylpiperidin-1-yl)-1,3,4-oxadiazole in lab experiments include its high potency and selectivity for certain enzymes and proteins. This compound has been shown to have significant activity at low concentrations, making it a useful tool for studying the mechanisms of certain diseases. However, one limitation of using this compound is its potential toxicity. In animal studies, this compound has been found to have toxic effects on the liver and kidneys at high doses, which may limit its use in certain experiments.
未来方向
The future directions for research on 2-Cyclopropyl-5-(2-ethylpiperidin-1-yl)-1,3,4-oxadiazole include further investigation of its mechanisms of action and potential applications in the field of medicine. In cancer research, this compound has shown promising results in inhibiting the growth and metastasis of cancer cells, and further studies are needed to determine its efficacy in vivo. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders. Further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
合成方法
The synthesis method of 2-Cyclopropyl-5-(2-ethylpiperidin-1-yl)-1,3,4-oxadiazole involves the reaction of cyclopropylcarboxylic acid, 2-ethylpiperidine, and thionyl chloride in the presence of potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired compound. This synthesis method has been optimized for high yield and purity and has been used in several studies.
科学研究应用
2-Cyclopropyl-5-(2-ethylpiperidin-1-yl)-1,3,4-oxadiazole has been extensively studied for its potential applications in the field of medicine. It has been shown to have significant activity against a range of diseases, including cancer, Alzheimer's disease, and inflammatory disorders. In cancer research, this compound has been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.
属性
IUPAC Name |
2-cyclopropyl-5-(2-ethylpiperidin-1-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-2-10-5-3-4-8-15(10)12-14-13-11(16-12)9-6-7-9/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXCYOCKLBNWDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=NN=C(O2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5S)-5-tert-butyl-3-[(3-methyloxetan-3-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7360541.png)
![1-Ethyl-3-(imidazo[1,2-a]pyridin-7-ylmethyl)imidazolidine-2,4-dione](/img/structure/B7360558.png)


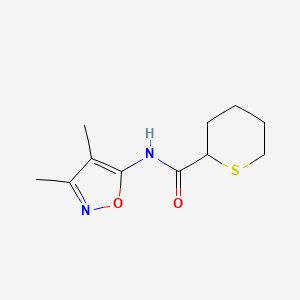
![7-ethylsulfonyl-2-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine](/img/structure/B7360579.png)
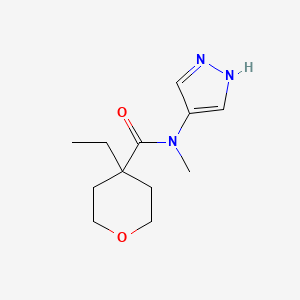
![3-methyl-N-[1-(4-methylpyridin-3-yl)ethyl]oxetane-3-carboxamide](/img/structure/B7360590.png)
![1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol](/img/structure/B7360595.png)
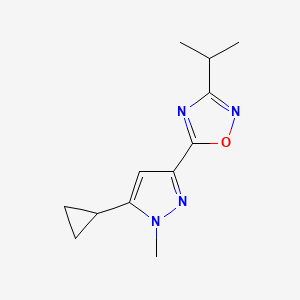
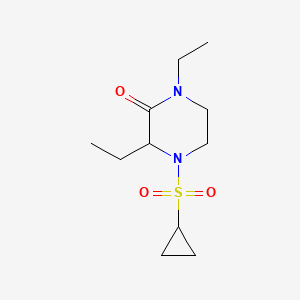
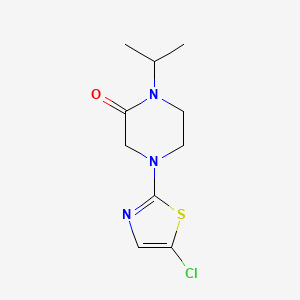
![3-[Methyl-[(8-methylquinolin-6-yl)methyl]amino]pyrrolidin-2-one](/img/structure/B7360620.png)
![N-[1-(1,1-dioxothian-4-yl)ethyl]-1-methylcyclobutan-1-amine](/img/structure/B7360627.png)